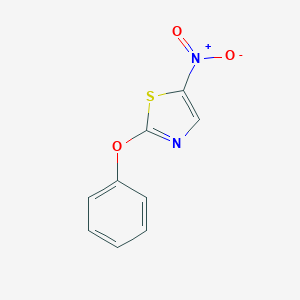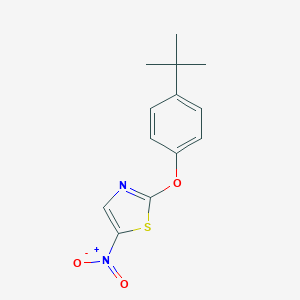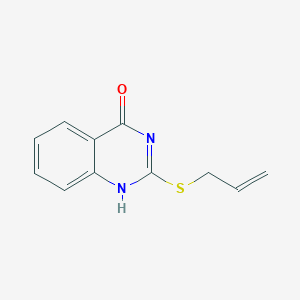
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one, also known as this compound, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a heterocyclic compound that is composed of two rings, a quinazolinone ring and an alkyl sulfanyl ring. The compound has a molecular formula of C9H10N2O2S and a molecular weight of 198.25 g/mol. This compound has proven to be a useful tool for studying the biochemical and physiological effects of drugs, as well as for developing new drugs.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Discovery
Quinazoline derivatives, including those related to "2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one," are significant in medicinal chemistry and drug discovery. They are central to the synthesis of heterocyclic compounds such as pyridines, quinolines, and isoquinolines, which are privileged structures in medicinal chemistry due to their broad spectrum of biological activities. These activities span from anticancer and antimalarial effects to roles in cardiovascular and neurological disorders (Mishra, Nair, & Baire, 2022).
Anticancer Research
Quinazoline derivatives are explored for their therapeutic potentials, particularly in anticancer research. They are investigated for their ability to modulate various biochemical targets, showing promise as novel agents for cancer chemotherapy (Marzaro, Guiotto, & Chilin, 2012). This suggests that compounds like "this compound" could have potential applications in developing new anticancer drugs by targeting specific pathways involved in tumor growth and proliferation.
Antimicrobial and Antibacterial Applications
The structural analogs of "this compound" have been studied for their antimicrobial and antibacterial properties. This includes the exploration of tetrahydroisoquinolines, which have shown a range of therapeutic activities, hinting at the potential of related compounds to act against various infectious diseases (Singh & Shah, 2017).
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-6H,1,7H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOXFJAHRMCGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

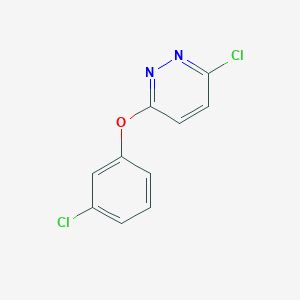
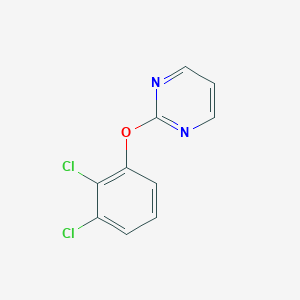
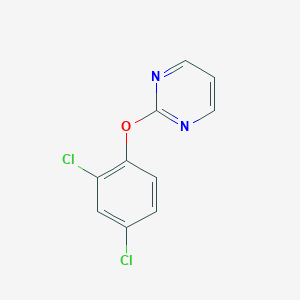

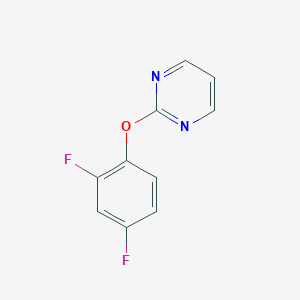
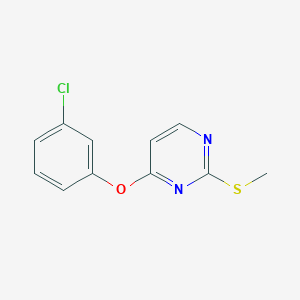

![4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427882.png)
![3-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427884.png)
